

PS-1145: A Selective IKKβ Inhibitor for NF-κB Pathway Modulation

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PS-1145 is a potent and selective small-molecule inhibitor of IκB kinase β (IKKβ), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. By targeting IKKβ, **PS-1145** effectively blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα, thereby preventing the nuclear translocation and transcriptional activity of NF-κB. The aberrant activation of the NF-κB pathway is a hallmark of numerous inflammatory diseases and malignancies, positioning **PS-1145** as a valuable tool for preclinical research and a potential therapeutic agent. This guide provides a comprehensive overview of the technical details of **PS-1145**, including its mechanism of action, quantitative efficacy and selectivity data, and detailed experimental protocols for its application in in vitro and in vivo studies.

Introduction

The transcription factor NF-κB plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1] The canonical NF-κB pathway is tightly controlled by the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator).[2] Upon stimulation by various signals, such as pro-inflammatory cytokines, the IKK complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and proteasomal degradation, liberating the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes.[3]





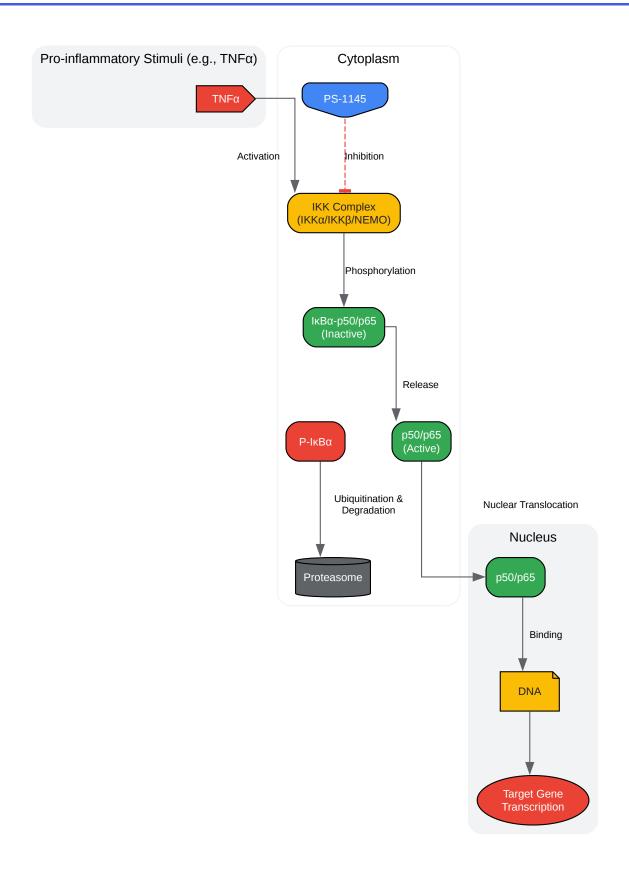


Dysregulation of the NF- κ B pathway is implicated in the pathogenesis of a multitude of diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions.[2] Consequently, the development of specific inhibitors targeting key components of this pathway, such as IKK β , has been a major focus of drug discovery efforts. **PS-1145** has emerged as a significant research tool due to its potent and selective inhibition of IKK β .

Mechanism of Action

PS-1145 exerts its inhibitory effect by directly targeting the catalytic activity of IKKβ. By binding to IKKβ, **PS-1145** prevents the phosphorylation of IκBα at serine residues 32 and 36.[4] This inhibition of IκBα phosphorylation stabilizes the IκBα-NF-κB complex in the cytoplasm, effectively sequestering NF-κB and preventing its nuclear translocation and subsequent activation of gene transcription.[5] The downstream consequences of **PS-1145** treatment include the suppression of pro-inflammatory cytokine production, reduced expression of adhesion molecules, and the induction of apoptosis in cancer cells that are dependent on constitutive NF-κB signaling.[6][7]





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Figure 1: Mechanism of action of PS-1145 in the canonical NF-kB pathway.



Quantitative Data

The following tables summarize the key quantitative data for **PS-1145** based on publicly available information.

Table 1: In Vitro Potency of PS-1145

Target	Assay Type	IC50	Reference
ІККВ	Kinase Assay	88 nM	[8][9]
IKK Complex	Kinase Assay	100 nM	[5]

Table 2: Kinase Selectivity Profile of PS-1145

While a comprehensive kinome scan for **PS-1145** is not publicly available, one study reported its selectivity over a panel of 14 other kinases.

Kinase Panel (14 kinases)	Assay Type	IC50	Reference
Various	Kinase Assays	>100 nM for all	

Table 3: In Vitro Cellular Efficacy of PS-1145



Cell Line	Assay Type	Effect	IC50 / Concentration	Reference
HONE1 (Nasopharyngeal Carcinoma)	MTT Assay	Inhibition of cell growth	26.5 μΜ	[3]
HK1 (Nasopharyngeal Carcinoma)	MTT Assay	Inhibition of cell growth	25.8 μΜ	[3]
C666 (Nasopharyngeal Carcinoma)	MTT Assay	Inhibition of cell growth	8.7 μΜ	[3]
NPC43 (Nasopharyngeal Carcinoma)	MTT Assay	Inhibition of cell growth	6.7 μΜ	[3]
K562 (Chronic Myeloid Leukemia)	NF-κB Binding Assay	92% inhibition of NF-κB binding	Not specified	[5]
KCL22 (Chronic Myeloid Leukemia)	NF-κB Binding Assay	87% inhibition of NF-κB binding	Not specified	[5]
PC3-S (Prostate Carcinoma)	Invasion Assay	Dose-dependent inhibition of invasion	Not specified	[7]

Table 4: In Vivo Efficacy of **PS-1145**



Animal Model	Disease Model	Dosing Regimen	Key Findings	Reference
Nude Mice	Nasopharyngeal Carcinoma Xenograft	3 mg/kg	Significant suppression of tumor formation	[3]
Male Wistar Rats	DMBA-induced Skin Tumor	50 mg/kg, i.v.	Enhanced tumor cell apoptosis	[9]
Male Wistar Rats	High-Fat Diet- Induced Hypothalamic Inflammation	Intracerebroventr icular injection	Blocked hypothalamic inflammation and weight gain	[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **PS-1145**, synthesized from various research publications.

In Vitro IKK Kinase Assay

This protocol is designed to determine the inhibitory activity of **PS-1145** on the IKK complex.

- Preparation of Activated IKK Complex:
 - Partially purify the IKK complex from unstimulated HeLa S3 cells.
 - Activate the complex using the catalytic domain of MEKK1 expressed in sf9 cells.
- Inhibitor Pre-incubation:
 - Pre-incubate the activated IKK complex with varying concentrations of PS-1145 (e.g., 0.1–1 μM) for 1 hour at 25°C.[9]
- Kinase Reaction:
 - o Initiate the kinase reaction by adding a biotinylated IκB α peptide substrate (e.g., 250 μM) and MgATP.[9]



- Detection and Quantification:
 - Assess kinase activity using an ELISA format with phospho-[Ser32]-IκBα specific antibodies.
 - Quantify the results using a standard curve.[9]
- Data Analysis:
 - Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the PS-1145 concentration.

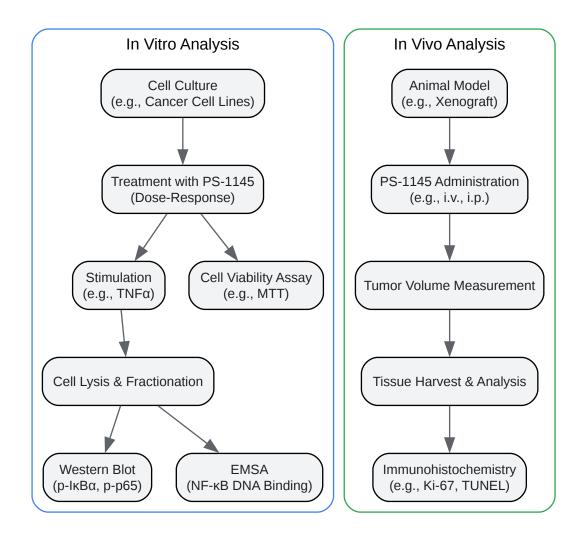
Cell-Based NF-kB Activation Assay

This protocol measures the effect of **PS-1145** on stimulus-induced NF-κB activation in a cellular context.

- Cell Culture and Treatment:
 - Culture cells of interest (e.g., multiple myeloma cell lines) to the desired confluency.
 - Pre-treat the cells with various concentrations of PS-1145 for a specified duration (e.g., 1-4 hours).
- Stimulation:
 - Induce NF-κB activation by treating the cells with a stimulus such as TNFα (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).[8]
- · Cell Lysis and Protein Extraction:
 - Lyse the cells and prepare nuclear and cytoplasmic extracts.
- Assessment of IκBα Phosphorylation:
 - Analyze the cytoplasmic extracts by Western blotting using antibodies specific for phosphorylated IκBα and total IκBα.
- Assessment of NF-kB Nuclear Translocation:



- Analyze the nuclear extracts by Western blotting for NF-κB subunits (e.g., p65) or by Electrophoretic Mobility Shift Assay (EMSA) to detect NF-κB DNA binding activity.
- Data Analysis:
 - Quantify the band intensities from Western blots or the shifted bands from EMSA to determine the inhibitory effect of PS-1145.



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Figure 2: A generalized experimental workflow for evaluating **PS-1145**.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for assessing the anti-tumor efficacy of **PS-1145** in a mouse xenograft model.



Cell Implantation:

- Subcutaneously implant cancer cells (e.g., HONE1 or C666 nasopharyngeal carcinoma cells) into the flank of immunodeficient mice (e.g., nude mice).
- Tumor Growth and Randomization:
 - Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
 - Randomize the mice into treatment and control groups.
- Drug Administration:
 - Administer PS-1145 to the treatment group via an appropriate route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule (e.g., 3 mg/kg daily).[3]
 - Administer a vehicle control to the control group.
- Monitoring:
 - Monitor the tumor size using calipers at regular intervals.
 - Monitor the body weight of the mice as a measure of general toxicity.
- Endpoint and Analysis:
 - At the end of the study, euthanize the mice and excise the tumors.
 - Analyze the tumors by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).

Pharmacokinetics and Pharmacodynamics Pharmacokinetics

Detailed pharmacokinetic data for **PS-1145**, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively reported in the public domain. Further studies are required to fully characterize the pharmacokinetic profile of this compound.



Pharmacodynamics

The pharmacodynamic effects of **PS-1145** have been demonstrated in various preclinical models. In vivo, administration of **PS-1145** has been shown to inhibit the growth of tumors and reduce inflammatory responses. For instance, in a mouse model of nasopharyngeal carcinoma, a low dose of 3 mg/kg was sufficient to significantly suppress tumor growth.[3] In a rat model of skin cancer, a 50 mg/kg intravenous dose enhanced tumor cell apoptosis.[9] These studies indicate that **PS-1145** can achieve biologically effective concentrations in vivo to modulate the NF-κB pathway and exert therapeutic effects.

Conclusion

PS-1145 is a valuable research tool for investigating the role of the canonical NF-κB signaling pathway in health and disease. Its potency and selectivity for IKKβ make it a suitable agent for in vitro and in vivo studies aimed at understanding the consequences of NF-κB inhibition. While further characterization of its pharmacokinetic properties is warranted, the existing data on its efficacy in various preclinical models highlight its potential as a lead compound for the development of novel therapeutics for a range of NF-κB-driven pathologies. Researchers and drug development professionals can utilize the information and protocols provided in this guide to effectively employ **PS-1145** in their studies.

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